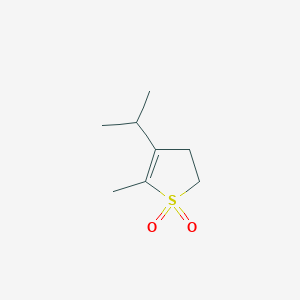

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)

Description

Chemical Identity and Properties

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) (CAS: 104664-82-6) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₄O₂S and a molecular weight of 174.26 g/mol . Its structure features a partially saturated thiophene ring (2,3-dihydro) substituted with a methyl group at position 5 and an isopropyl group at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, which significantly influences its electronic and reactivity profiles.

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-6(2)8-4-5-11(9,10)7(8)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKKOCKDSZUHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCS1(=O)=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Peracids : Reactions proceed in dichloromethane or chloroform at 0–25°C. For example, oxidation with m-chloroperbenzoic acid (mCPBA) achieves yields >80% within 4–6 hours.

-

Dimethyldioxirane : This reagent operates under neutral conditions, converting substrates to dioxides without acidic byproducts. Miyahara et al. demonstrated its efficacy for electron-deficient thiophenes.

Table 1: Comparison of Oxidizing Agents

| Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| mCPBA | 0–25 | 4–6 | 80–90 |

| DMDO | 25 | 2–3 | 85–95 |

| Trifluoroperacetic acid | 0–10 | 6–8 | 70–75 |

The choice of oxidant depends on substituent stability. Methyl and isopropyl groups, being electron-donating, favor DMDO due to its mild conditions.

Hydrogenation and Subsequent Oxidation

This two-step method begins with a substituted thiophene precursor.

Step 1: Hydrogenation of 5-Methyl-4-Isopropylthiophene

Thiophene is hydrogenated using palladium on carbon (Pd/C) or Raney nickel in ethanol under (1–3 atm). The reaction yields 2,3-dihydro-5-methyl-4-isopropylthiophene.

Step 2: Oxidation to 1,1-Dioxide

The dihydrothiophene intermediate is oxidized as described in Section 1. Rozen et al. reported that in acetic acid selectively oxidizes dihydrothiophenes without ring opening.

Critical Considerations

-

Substituent positioning: Methyl and isopropyl groups at C5 and C4 require regioselective synthesis of the thiophene precursor.

-

Catalytic hydrogenation must avoid over-reduction to tetrahydrothiophene.

Alkylation of Dihydrothiophene Dioxide Intermediates

Introducing alkyl groups post-oxidation is challenging due to the sulfone’s electron-withdrawing nature. However, Friedel-Crafts alkylation or radical-mediated processes can functionalize the dihydrothiophene dioxide core.

Friedel-Crafts Alkylation

Using as a catalyst, methyl and isopropyl groups are introduced via reaction with alkyl halides. For example:

This method faces limitations due to the sulfone’s deactivation of the ring.

Radical Alkylation

Persulfate-initiated radicals (e.g., from ) enable C–H functionalization. This approach avoids electrophilic substitution constraints but requires stringent temperature control.

Cyclization and Decarboxylation Strategies

Adapting methods from CN110183465A, a multi-step synthesis involves:

Step 1: Esterification and Cyclization

3,4-Dialkoxythiophene-2,5-dicarboxylate reacts with monoacylglycerides (e.g., YCOOCHCHOHCHOH) in toluene with p-toluenesulfonic acid. The reaction forms a tetrahydrofuran-dihydrothiophene fused intermediate.

Step 2: Alkalization and Acidification

The intermediate undergoes alkaline hydrolysis (NaOH, 60–90°C) to decarboxylate, followed by acidification (pH 1–3) to precipitate the product.

Step 3: Decarboxylation

Heating the intermediate at 100–200°C with a catalyst (e.g., CuO) removes carboxyl groups, yielding the target compound.

Table 2: Key Parameters for Cyclization-Decarboxylation

| Parameter | Conditions |

|---|---|

| Catalyst | CuO, 150°C |

| Solvent | Xylene |

| Reaction Time | 4–7 hours |

| Yield | 60–70% |

Functionalization via Nucleophilic Addition

Thiophene dioxides act as Michael acceptors. A retro-Michael approach introduces substituents:

Michael Addition-Retro Sequence

-

Addition : React dihydrothiophene dioxide with a Grignard reagent (e.g., ).

-

Retro Reaction : Acidic workup eliminates the nucleophile, retaining substituents.

This method is less common for alkyl groups but effective for aryl substituents.

Industrial-Scale Production Considerations

Scalable synthesis requires:

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides, higher oxidation state compounds.

Reduction: Corresponding sulfides.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Organic Synthesis

Thiophene derivatives are pivotal in organic chemistry for synthesizing complex molecules. The presence of the thiophene ring allows for various electrophilic and nucleophilic reactions. This compound can serve as a precursor or intermediate in the synthesis of more complex organic compounds.

Pharmaceutical Development

Thiophene derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds with thiophene structures exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance:

- Anti-inflammatory Activity : Studies have shown that thiophene derivatives can inhibit inflammatory pathways, offering potential treatment options for chronic inflammatory diseases.

- Antimicrobial Properties : Compounds similar to 9CI have demonstrated effectiveness against various bacterial strains, highlighting their potential in developing new antibiotics.

Material Science

Thiophene derivatives are used in the development of conductive polymers and organic electronic materials. Their ability to form π-conjugated systems makes them suitable for applications in:

- Organic Photovoltaics (OPVs) : They are incorporated into the active layers of solar cells to enhance light absorption and charge transport.

- Organic Light Emitting Diodes (OLEDs) : Thiophene-based materials are utilized for their luminescent properties in display technologies.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives. The researchers synthesized a series of compounds based on the thiophene structure and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as chemotherapeutic agents .

Case Study 2: Conductive Polymers

Research conducted by Materials Science Journal focused on synthesizing conductive polymers using thiophene derivatives. The study demonstrated that incorporating thiophene into polymer matrices improved electrical conductivity significantly compared to traditional materials. This advancement opens avenues for more efficient electronic devices .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physical Properties

For example, thiophene 1,1-dioxide derivatives are known intermediates in cycloaddition reactions and dehalogenation-aromatization processes, which are critical in constructing complex heterocycles like indolines and dihydrobenzofurans .

Comparison with Similar Compounds

Structural Isomers and Analogues

Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)

- Molecular Formula : C₈H₁₄O₂S (identical to the target compound) .

- Key Differences : The dihydro saturation occurs at positions 2,5 instead of 2,3, altering ring conformation and steric interactions. This positional isomerism may lead to divergent reactivity in cycloaddition or substitution reactions.

2H-1,4-Thiazine, 5-(1-methylethyl)-, 1,1-dioxide

- Molecular Formula: C₇H₁₁NO₂S .

- Key Differences: Replaces the thiophene ring with a six-membered thiazine ring. The nitrogen atom introduces basicity, while the sulfone group retains electron-withdrawing effects.

1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, 1-methylethyl ester, 1,1-dioxide

- Molecular Formula: C₁₂H₁₅NO₄S .

- Key Differences : Incorporates a benzisothiazole core fused to a benzene ring, enhancing aromaticity. The ester functional group increases hydrophobicity, making this compound more suited for pesticidal or pharmaceutical applications compared to simpler thiophene derivatives.

Comparative Data Table

Research Findings and Reactivity

Steric and Electronic Effects

- The isopropyl group at position 4 introduces steric hindrance, which may slow down electrophilic substitution compared to less bulky analogues.

- Sulfone functionalization increases the compound’s polarity, enhancing solubility in polar solvents and stabilizing transition states in nucleophilic reactions .

Contrast with Pesticidal Derivatives

While structurally distinct, compounds like isoprocarb (a carbamate insecticide with a 1-methylethyl group) highlight how alkyl substitution patterns influence bioactivity. The target compound’s sulfone group, however, reduces its likelihood of pesticidal use compared to carbamates or organophosphates .

Biological Activity

Thiophene derivatives, including Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits various pharmacological properties that can be harnessed for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a unique thiophene ring structure. The presence of the 1,1-dioxide functional group enhances its reactivity and biological potential.

Biological Activities

Thiophene derivatives are known for a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For example, certain thiophene compounds have been evaluated against various bacterial strains using disk diffusion methods, demonstrating effectiveness comparable to standard antibiotics like amoxicillin .

- Anti-inflammatory Effects : Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory properties. For instance, one derivative showed inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages .

- Antitumor Activity : Thiophene derivatives have also been explored for their anticancer potential. Recent research indicated that specific thiophene analogs displayed cytotoxic effects against several tumor cell lines, outperforming established chemotherapeutic agents like doxorubicin in certain assays .

- Analgesic and Antihypertensive Effects : Some thiophene compounds have been identified as analgesics and antihypertensives, contributing to their therapeutic versatility .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial activity of synthesized thiophenes against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Cytotoxicity Assays : In vitro cytotoxicity tests on K562 leukemia cells demonstrated that some thiophene derivatives induced apoptosis without significant DNA fragmentation. This suggests a mechanism of action that could be beneficial for developing safer anticancer therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene compounds revealed that modifications at specific positions on the thiophene ring could enhance biological activity. For instance, substituents such as acetyl or ethoxycarbonyl at certain positions improved antibacterial potency .

Table 1: Biological Activities of Thiophene Derivatives

| Activity Type | Example Compound | Effectiveness |

|---|---|---|

| Antimicrobial | 2-Octylthiophene | MIC: 32 µg/mL against Alternaria alternata |

| Anti-inflammatory | 5-(1,2-Dihydroxyethyl)-2-(Z)-hept-5-ene-1,3-diynylthiophene | IC50: 12.8 µM |

| Antitumor | Thiophene mimic of goniofufurone | More active than doxorubicin in K562 cells |

| Analgesic | Various synthesized thiophenes | Variable effectiveness |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI), and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via oxidation of substituted thiophenes using 3-chloroperbenzoic acid, followed by regioselective dimerization. For example, brominated thiophene precursors (e.g., 4-bromo-2-methylthiophene) are oxidized to sulfones and subjected to thermal cycloaddition in alcohols like t-butyl alcohol. Regioselectivity is influenced by substituent positioning (e.g., para-orientation in cycloadducts) and steric effects, as demonstrated in dimerization studies of analogous bromo-methylthiophene dioxides .

Q. How can the compound’s structure be confirmed using crystallographic and spectroscopic techniques?

- Methodology :

- X-ray crystallography : Use ORTEP-3 software ( ) to generate thermal ellipsoid plots from single-crystal diffraction data, resolving bond lengths and angles in the sulfone and alkyl substituents.

- NMR spectroscopy : Employ NOE (Nuclear Overhauser Effect) experiments to confirm stereochemistry. For instance, irradiation of methyl groups in -NMR can reveal spatial proximity to adjacent hydrogens, as shown in studies of brominated benzo[b]thiophene dioxides .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and acetonitrile/water gradient elution is recommended, achieving >95% purity. This method successfully separated dimerization products (e.g., 46% and 22% yields of regioisomers) in analogous thiophene dioxide syntheses .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Stability tests via -NMR over 30 days can monitor decomposition (e.g., sulfone reduction or alkyl chain cleavage). Avoid prolonged exposure to alcohols, as thermal dimerization may occur .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dimerization in substituted thiophene dioxides?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states during cycloaddition. For example, electron-withdrawing groups (e.g., sulfone) enhance dienophilicity, favoring endo transition states. Experimental validation via kinetic isotope effects (KIEs) or substituent scrambling (e.g., deuterated analogs) can further elucidate regiochemical pathways .

Q. Can computational models predict the compound’s reactivity in biological systems, such as enzyme inhibition?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can assess binding affinity to targets like STAT3, a protein inhibited by structurally related benzo[b]thiophene dioxides. Compare computed binding energies (ΔG) with experimental IC50 values from kinase assays .

Q. How do steric and electronic effects of the 1-methylethyl substituent influence intermolecular interactions in solid-state structures?

- Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C–H···O hydrogen bonds between sulfone oxygen and alkyl groups). Compare packing motifs with derivatives lacking the isopropyl group to isolate steric contributions .

Q. What analytical challenges arise in quantifying trace impurities of this compound, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.